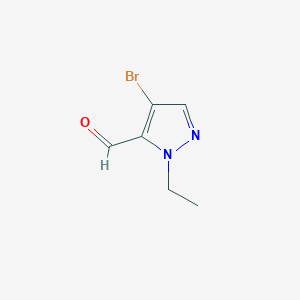

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

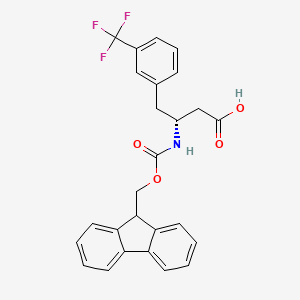

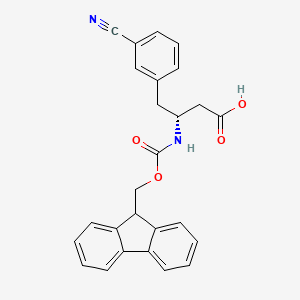

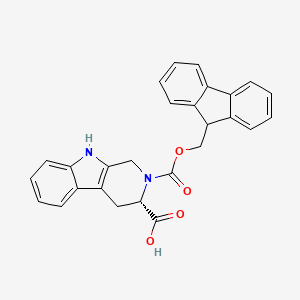

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS# 1001519-37-4) is a research chemical . It has a molecular formula of C6H7BrN2O and a molecular weight of 203.04 .

Molecular Structure Analysis

The InChI Key for 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is KDZYNSUALWYJIU-UHFFFAOYSA-N . The canonical SMILES structure is CCN1C(=C(C=N1)Br)C=O .科学的研究の応用

Proteomics Research

In the field of proteomics , this compound is utilized as a biochemical tool for studying protein expression and function. Its reactivity and structural features make it suitable for tagging or modifying proteins, which can help in identifying and quantifying proteins in complex biological samples .

Organic Synthesis

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde: serves as a versatile starting material in organic synthesis. It is particularly useful in the construction of pyrazole derivatives through various reactions such as nucleophilic substitution or cycloaddition. These derivatives have potential applications in developing new pharmaceuticals and agrochemicals .

Material Science

In material science, this compound’s bromine moiety makes it a candidate for creating novel materials. It can be used to synthesize hexacoordinate complexes with potential applications in creating new types of polymers or enhancing the properties of existing materials .

Analytical Chemistry

The compound finds use in analytical chemistry as a standard or reagent. Its well-defined structure and reactivity allow it to be used in quantitative analysis and calibration of analytical instruments, aiding in the accurate measurement of various substances .

Biochemistry

Within biochemistry, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is employed in enzyme studies and biochemical assays. It can act as an inhibitor or substrate analog to study enzyme mechanisms or to screen for enzyme activity, contributing to our understanding of biochemical pathways .

Environmental Science

This compound’s role in environmental science is emerging, particularly in the study of environmental pollutants . Its structural similarity to certain contaminants allows it to be used in research on pollutant behavior, degradation, and environmental impact assessment .

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZYNSUALWYJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。